molecular formula C10H7Cl3O B11865564 6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one

6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B11865564
M. Wt: 249.5 g/mol
InChI Key: SISGITNYWMPRQH-UHFFFAOYSA-N
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Description

6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one is an indanone derivative featuring a trichloromethyl (-CCl₃) substituent at the 6-position of the fused bicyclic indenone scaffold. Indanones are valued for their versatility as intermediates in drug discovery and materials science, with substituents like halogens, alkoxy groups, and alkyl chains modulating their physicochemical and biological properties .

Properties

Molecular Formula

C10H7Cl3O

Molecular Weight

249.5 g/mol

IUPAC Name

6-(trichloromethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H7Cl3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2

InChI Key

SISGITNYWMPRQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 2,3-dihydro-1H-inden-1-one. The reaction is carried out using trichloromethylating agents such as trichloromethyl chloroformate or trichloromethyl sulfenyl chloride under controlled conditions. The reaction is usually performed in the presence of a base, such as pyridine, to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one can be scaled up by optimizing the reaction conditions, including temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The trichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO

Biological Activity

6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a trichloromethyl group attached to a dihydro-indenone framework, which is known for its reactivity and ability to interact with various biological targets. The presence of the trichloromethyl group enhances lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes.

Anticancer Properties

Recent studies have indicated that compounds similar to 6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one exhibit significant anticancer activity. For instance, derivatives of indene compounds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.3Apoptosis via caspase activation
A549 (Lung Cancer)12.5ROS generation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, with a notable potency against Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of 6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to damage and apoptosis.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis.

Study 1: Anticancer Activity in vitro

A study conducted on various cancer cell lines demonstrated that 6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one induced apoptosis through mitochondrial pathways. The study reported significant upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), confirming its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, the compound was tested against clinical isolates of bacteria. Results showed that it effectively inhibited bacterial growth at concentrations lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituent Position & Group Molecular Formula Molecular Weight Key Properties/Activities Reference
6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one 6-(CCl₃) C₁₀H₇Cl₃O 253.52 Hypothetical: Strong electron-withdrawing group; likely low aqueous solubility N/A
6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one 6-O-CF₃ C₁₀H₇F₃O₂ 216.16 High lipophilicity; available in ultra-high purity forms
6-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one 6-Cl, 4-OCH₃ C₁₀H₉ClO₂ 196.63 Versatile scaffold for medicinal chemistry; characterized via NMR and MS
5,6-Dimethyl-2,3-dihydro-1H-inden-1-one 5,6-CH₃ C₁₃H₁₆O 188.27 Colorless solid; aromatic odor; used in fragrance and synthesis
2-(4-Hydroxybenzylidene)-5,6-dimethoxy-2,3-dihydroinden-1-one 2-benzylidene, 5,6-OCH₃ C₁₈H₁₆O₄ 296.32 Anti-inflammatory activity (IC₅₀ ~10 µM in macrophages)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The trichloromethyl (-CCl₃) and trifluoromethoxy (-OCF₃) groups enhance electrophilicity and metabolic stability but reduce solubility compared to methoxy (-OCH₃) or methyl (-CH₃) groups .
  • Synthetic Accessibility: Chloro and methoxy derivatives are synthesized via Friedel-Crafts acylation or aldol condensation , while trifluoromethoxy analogs require specialized fluorination protocols .
Table 2: Comparative Pharmacological Profiles
Compound Name Bioactivity Mechanism/Application Reference
(E)-6-Methoxy-2-(4-(quinolin-4-yl-triazol)benzylidene)-2,3-dihydro-1H-inden-1-one AChE inhibition (IC₅₀ = 109 µM) Dual-binding site inhibitor for Alzheimer’s disease
6-((4,5,6-Trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole Tubulin polymerization inhibition (IC₅₀ < 1 µM) Anticancer (mitotic disruption)
(E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one Anti-inflammatory (NF-κB pathway inhibition) Acute lung injury treatment
5-Chloro-2,3-dihydro-1H-inden-1-one Intermediate for indoxacarb synthesis Insecticide production

Key Observations:

  • Trichloromethyl Potential: The -CCl₃ group’s steric bulk and EWG nature may hinder binding to enzymes like AChE but could enhance reactivity in covalent inhibitor design.
  • Methoxy and Benzylidene Derivatives: These groups improve binding to tubulin or AChE through hydrogen bonding and π-π interactions .

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